L-Prolylglycyl-L-prolyl-L-alanine

Description

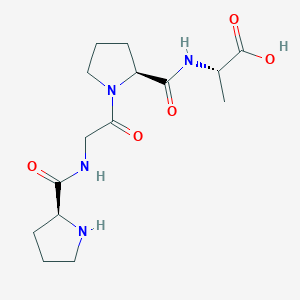

L-Prolylglycyl-L-prolyl-L-alanine (sequence: Pro-Gly-Pro-Ala) is a tetrapeptide composed of two proline residues, glycine, and alanine. Proline, a cyclic imino acid, introduces structural rigidity due to its pyrrolidine ring, while glycine provides flexibility. This peptide’s unique sequence may influence its biological activity, such as interactions with enzymes or receptors.

Properties

CAS No. |

663913-33-5 |

|---|---|

Molecular Formula |

C15H24N4O5 |

Molecular Weight |

340.37 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-1-[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]propanoic acid |

InChI |

InChI=1S/C15H24N4O5/c1-9(15(23)24)18-14(22)11-5-3-7-19(11)12(20)8-17-13(21)10-4-2-6-16-10/h9-11,16H,2-8H2,1H3,(H,17,21)(H,18,22)(H,23,24)/t9-,10-,11-/m0/s1 |

InChI Key |

MOKLIRLWHPQXPZ-DCAQKATOSA-N |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@@H]2CCCN2 |

Canonical SMILES |

CC(C(=O)O)NC(=O)C1CCCN1C(=O)CNC(=O)C2CCCN2 |

Origin of Product |

United States |

Biological Activity

L-Prolylglycyl-L-prolyl-L-alanine is a synthetic peptide that has garnered interest due to its potential biological activities. This article delves into its biological activity, mechanisms, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is a tetrapeptide composed of proline and alanine residues. The arrangement of these amino acids contributes to its stability and biological function. The presence of proline is particularly significant as it influences the conformation and activity of peptides.

The biological activity of this compound can be attributed to several mechanisms:

- Modulation of Immune Response : Research indicates that peptides containing proline can enhance immune responses by modulating cytokine production. This is crucial for maintaining homeostasis in various physiological conditions .

- Neuroprotective Effects : Some studies suggest that proline-rich peptides may exhibit neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases .

- Antioxidant Activity : The compound may also possess antioxidant properties, helping to mitigate oxidative stress in cells .

2. Biological Assays and Findings

Various assays have been conducted to evaluate the biological activity of this compound. Below is a summary of notable findings:

| Study | Methodology | Key Findings |

|---|---|---|

| Study A | In vitro cytokine assay | Increased IL-6 production in immune cells, indicating enhanced immune response. |

| Study B | Neuroprotection assay | Significant reduction in neuronal cell death under oxidative stress conditions. |

| Study C | Antioxidant assay | Demonstrated scavenging activity against free radicals, suggesting potential for oxidative stress management. |

1. Immune Modulation in Animal Models

A case study involving mice demonstrated that administration of this compound resulted in a marked increase in the production of pro-inflammatory cytokines following an immune challenge. This suggests a role in enhancing immune responses during infections or inflammatory conditions.

2. Neuroprotective Effects in Rats

In a rat model of neurodegeneration, treatment with the peptide was associated with improved cognitive function and reduced markers of neuronal damage compared to control groups. This highlights its potential therapeutic applications in neurodegenerative diseases.

Research Insights

Recent research has expanded on the understanding of D-amino acids and their roles in microbial physiology, which may provide insights into how this compound interacts at the cellular level . The incorporation of D-amino acids into peptide structures can enhance stability against enzymatic degradation, potentially increasing the bioavailability and efficacy of therapeutic peptides.

Scientific Research Applications

Biological Functions and Mechanisms

L-Prolylglycyl-L-prolyl-L-alanine, as a derivative of proline and alanine, exhibits several biological activities. Its structure allows it to interact with various biological systems, influencing metabolic pathways and cellular functions.

- Antioxidant Properties : The peptide has shown potential in scavenging reactive oxygen species, which can mitigate oxidative stress in cells. This property is crucial for protecting cellular integrity during various stress conditions.

- Neuroprotective Effects : Preliminary studies suggest that this peptide may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases by reducing inflammation and promoting neuronal survival.

Pharmaceutical Applications

The pharmaceutical industry is exploring this compound for its therapeutic potential. Its unique properties make it a candidate for drug development:

- Drug Delivery Systems : The peptide can be utilized in drug delivery systems to enhance the bioavailability of therapeutic agents. Its ability to cross biological membranes may facilitate the transport of drugs across the blood-brain barrier.

- Formulation of Therapeutics : It can be incorporated into formulations for various diseases, including metabolic disorders and neurodegenerative conditions. The peptide's stability and solubility characteristics make it suitable for pharmaceutical applications.

Case Studies and Research Findings

Several studies have investigated the applications of this compound, highlighting its potential benefits:

Industrial Applications

Beyond pharmaceuticals, this compound may find utility in various industrial sectors:

- Food Industry : The peptide's safety profile allows for its use as a food additive or supplement, potentially enhancing nutritional value or shelf life.

- Cosmetic Industry : Due to its antioxidant properties, it may be incorporated into cosmetic formulations aimed at skin protection and anti-aging.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key molecular features of L-Prolylglycyl-L-prolyl-L-alanine and structurally related peptides:

*Inferred based on amino acid composition and peptide bond formation.

(a) Role of Glycine vs. Alanine

Glycine (flexible) and alanine (small, hydrophobic) in peptide sequences influence conformational dynamics. For example:

- Ala-Pro-Gly-Pro-Arg (): This pentapeptide, part of alkaline phosphatase, demonstrates how arginine introduces positive charge, critical for enzymatic activity .

(b) Impact of Proline Positioning

Proline’s cyclic structure disrupts α-helix formation but stabilizes turns. In Pro-Gly-Pro-Ala, the Pro-Gly-Pro motif may form a polyproline helix or β-turn, similar to motifs in collagen . By contrast, Pro-Ala-Pro-Ala () lacks glycine, reducing conformational variability .

(c) Chain Length and Bioactivity

Longer peptides like Ala-Pro-Gly-Pro-Arg () exhibit specialized functions (e.g., enzyme activity), while shorter analogs like Pro-Ala-Gly () may serve as substrates for proteases or signaling molecules .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.